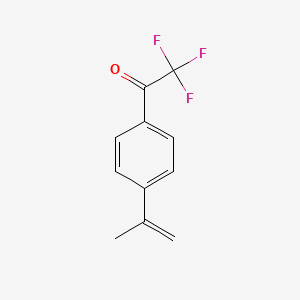
2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and phenyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone typically involves the reaction of 4-(prop-1-en-2-yl)phenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted trifluoromethyl derivatives
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-phenylethan-1-one
- 2,2,2-Trifluoro-1-(4-methylphenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(4-chlorophenyl)ethan-1-one
Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone exhibits unique reactivity due to the presence of the prop-1-en-2-yl group. This group can participate in additional chemical reactions, such as polymerization and cross-linking, which are not possible with other similar compounds. The trifluoromethyl group also imparts enhanced stability and lipophilicity, making it a valuable compound in various applications.
Propiedades
Número CAS |
145176-79-0 |
|---|---|
Fórmula molecular |
C11H9F3O |
Peso molecular |
214.187 |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-prop-1-en-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H9F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-6H,1H2,2H3 |
Clave InChI |
LLWVAFGWRQZQMS-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Sinónimos |
Ethanone, 2,2,2-trifluoro-1-[4-(1-methylethenyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















